5-Amino-N-hydroxy-2-methoxybenzamide
Description
Properties
CAS No. |
920739-79-3 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-amino-N-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-2-5(9)4-6(7)8(11)10-12/h2-4,12H,9H2,1H3,(H,10,11) |
InChI Key |
BTQPTCICBAYVST-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N)C(=O)NO |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)NO |
Synonyms |
2-methoxy-5-amino-N-hydroxybenzamide |
Origin of Product |
United States |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-N-hydroxy-2-methoxybenzamide in academic research?
The synthesis typically involves amidation reactions using coupling agents. A common method includes:
- Step 1 : Reacting a benzoic acid derivative (e.g., 2-methoxy-5-nitrobenzoic acid) with hydroxylamine under acidic conditions to introduce the N-hydroxy group.
- Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) or sodium dithionite.
- Step 3 : Final purification via silica gel chromatography to isolate the target compound .
- Key reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for amide bond formation, with dichloromethane as the solvent .
Q. How should researchers handle and store 5-Amino-N-hydroxy-2-methoxybenzamide to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use gloves and eye protection; avoid contact with moisture. Work in a fume hood to minimize inhalation risks. Ensure immediate access to eyewash stations and safety showers .
Q. What analytical techniques are critical for characterizing 5-Amino-N-hydroxy-2-methoxybenzamide?
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy at C2, amino at C5) and hydroxylamine proton signals .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 212.08) .
- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of 5-Amino-N-hydroxy-2-methoxybenzamide against microbial or cancer cell lines?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Include DMSO controls and reference antibiotics (e.g., ciprofloxacin) .
- Anticancer screening : Perform MTT assays on HeLa or MCF-7 cells. Compare dose-response curves (IC₅₀) with positive controls like doxorubicin .
- Biofilm inhibition : Quantify biofilm biomass via crystal violet staining under static growth conditions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for benzamide derivatives?
- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB IDs) to check binding poses.
- Experimental replication : Test compounds under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-analysis : Compare data across multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .
Q. How does the substitution pattern on the benzamide core influence the compound’s pharmacokinetic properties?
- Hydrophobicity : LogP values (calculated via ChemDraw) predict membrane permeability. Methoxy groups increase logP, enhancing bioavailability but risking hepatotoxicity .
- Metabolic stability : Incubate with liver microsomes (human or rat) to assess CYP450-mediated degradation. Track metabolites via LC-MS .
- Comparative studies : Synthesize analogs (e.g., 5-Fluoro or 5-Chloro variants) and compare solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
